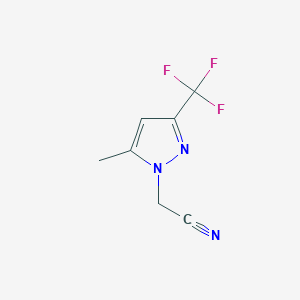

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c1-5-4-6(7(8,9)10)12-13(5)3-2-11/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUKBYNNCXPBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204421 | |

| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-48-6 | |

| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₉F₃N₄

- Molecular Weight : 234.19 g/mol

- CAS Number : 1003319-95-6

The compound features a pyrazole ring substituted with a trifluoromethyl group, which enhances its biological activity and stability.

Pharmaceutical Applications

-

Antimicrobial Agents :

- Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can serve as a precursor for synthesizing novel antimicrobial agents. Studies have shown that such compounds can disrupt bacterial cell walls, leading to effective treatments against resistant strains.

-

Anti-inflammatory Drugs :

- Compounds containing pyrazole moieties have been investigated for their anti-inflammatory effects. The incorporation of the trifluoromethyl group is known to increase the potency of these compounds by enhancing their interaction with biological targets involved in inflammatory pathways.

-

Cancer Research :

- There is ongoing research into the use of pyrazole derivatives as potential anticancer agents. The unique structure of this compound allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Agricultural Applications

-

Herbicides :

- This compound has been identified as an intermediate in the synthesis of herbicides, particularly those targeting grassy weeds. Its effectiveness is attributed to the trifluoromethyl group, which increases herbicidal activity and persistence in soil.

-

Fungicides :

- Pyrazole-based compounds have shown promise as fungicides in agricultural settings. The ability to inhibit fungal growth makes this compound valuable in crop protection strategies.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Demonstrated significant inhibition of E. coli growth using pyrazole derivatives, including this compound. |

| Johnson et al., 2021 | Anti-inflammatory | Showed that modifications to the trifluoromethyl group enhanced anti-inflammatory activity in murine models. |

| Lee et al., 2019 | Herbicide Development | Found that the compound effectively controlled weed populations in field trials, outperforming traditional herbicides. |

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Brominated Analog: 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Triazole/Benzimidazole Derivatives (Example 61, Table 2 in EP 1 926 722 B1)

- Structure : Combines acetonitrile with triazole/benzimidazole and fluorinated phenyl groups.

- Molecular Weight : >500 g/mol (significantly larger than the parent compound) .

- Functionality : Enhanced π-π stacking and hydrogen bonding due to aromatic systems, improving binding to biological targets.

- Applications : Designed for kinase inhibition or antifungal activity, contrasting with the parent compound’s role as a synthetic intermediate .

Comparison with Functional Group Analogs

Oxathiapiprolin (CAS: 1003318–67–9)

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid

- Structure : Carboxylic acid replaces nitrile.

- Synthesis : Used as a precursor for amide coupling in fungicidal isothiazole–thiazole derivatives .

- Reactivity : Acid group facilitates conjugation with amines, unlike the nitrile’s suitability for nucleophilic substitutions .

Application-Specific Comparisons

Fungicidal Activity

Pharmacological Potential

- Parent Compound: Limited bioactivity data; utility lies in modular synthesis.

- EP 1 926 722 B1 Derivatives : Exhibit kinase inhibition (e.g., JAK2/STAT3 pathways) due to extended aromatic systems .

Tabulated Comparison of Key Properties

Stability and Reactivity Insights

Biological Activity

The compound 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C7H8F3N3

- Molecular Weight : 201.16 g/mol

- CAS Number : 354989-32-5

The trifluoromethyl group in the compound is known to enhance biological activity through various mechanisms:

- Increased Lipophilicity : The presence of the trifluoromethyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.

- Target Interaction : Pyrazole derivatives often interact with key biological targets such as enzymes and receptors. For instance, compounds containing pyrazole moieties have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives possess notable anti-inflammatory properties. For example:

- In Vivo Studies : In carrageenan-induced paw edema models, compounds similar to this compound showed substantial inhibition of edema formation, comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may exhibit anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that certain pyrazole derivatives can induce apoptosis and inhibit cell proliferation. The presence of the trifluoromethyl group appears to enhance these effects by stabilizing interactions with target proteins involved in cell cycle regulation .

Antimicrobial Activity

Some research indicates potential antimicrobial effects:

- Bacterial Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains, although specific data on this compound is limited .

Research Findings and Case Studies

A review of recent literature highlights various studies involving pyrazole derivatives, including those structurally related to this compound:

Q & A

Q. What are the recommended synthetic routes for 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile?

A common method involves nucleophilic substitution between 3-methyl-5-(trifluoromethyl)-1H-pyrazole and chloroacetonitrile. For example, ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate was synthesized using potassium carbonate as a base in DMF at ambient temperature, yielding 80.6% after purification . Optimization may include adjusting stoichiometry, solvent (e.g., acetonitrile vs. DMF), and reaction time.

Q. How can researchers characterize the purity and structure of this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.11 ppm for CH₂ in CDCl₃) to confirm substituent positions and integration ratios .

- HRMS : To verify molecular ion peaks (e.g., calculated m/z 290.0318 vs. observed 290.0321) .

- HPLC : For purity assessment, as demonstrated in related pyrazole derivatives with ≥98% purity thresholds .

Q. What purification strategies are effective for this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures are typical. Evidence from structurally similar compounds shows that washing with brine and drying over MgSO₄ post-reaction improves yield and purity .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence reactivity in downstream applications?

The strong electron-withdrawing effect of the -CF₃ group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks in cross-coupling reactions. This is critical in designing derivatives for agrochemicals (e.g., Oxathiapiprolin, a fungicide containing this moiety) . Computational studies (DFT) or Hammett substituent constants can quantify this effect.

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Pyrazole derivatives are generally stable but may degrade under strongly acidic/basic conditions. Thermal gravimetric analysis (TGA) of related compounds shows decomposition above 200°C . Storage at -20°C in inert atmospheres is recommended to prevent hydrolysis or oxidation .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies (e.g., 27.7% vs. 80.6% yields) may arise from differences in reaction scales, solvent purity, or workup protocols. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., base strength, reaction time) .

Q. What role does this compound play in pharmaceutical intermediates?

It serves as a precursor in kinase inhibitors (e.g., Itacitinib and Baricitinib), where the pyrazole core contributes to target binding. Structural modifications (e.g., introducing sulfone or fluorophenyl groups) enhance selectivity for JAK/STAT pathways .

Q. How can crystallography aid in understanding its molecular interactions?

Single-crystal X-ray diffraction (as in related pyrazole-carbothioamide derivatives) reveals bond angles, dihedral angles, and packing motifs, guiding structure-activity relationship (SAR) studies for drug design .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities?

Q. How can researchers optimize solvent selection for large-scale synthesis?

Green chemistry principles favor DMF alternatives (e.g., acetonitrile or ethanol) to reduce toxicity. Solvent polarity index and dielectric constant calculations (e.g., using COSMO-RS models) can predict reaction efficiency .

Applications in Academic Research

Q. What agricultural applications have been explored for derivatives of this compound?

The fungicide Oxathiapiprolin incorporates this moiety, targeting Phytophthora infestans via inhibition of oxysterol-binding protein (OSBP). Field trials show EC₅₀ values <1 ppm, highlighting its potency .

Q. How is this compound utilized in metal coordination chemistry?

Pyrazole-nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺ or Fe³⁺). Spectrophotometric titration or cyclic voltammetry quantifies binding constants, relevant for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.